5-Methyl-3H-indol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-methyl-3H-indol-2-amine |
InChI |
InChI=1S/C9H10N2/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
OBBHOLGTEYOYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 3h Indol 2 Amine and Analogous Indolamine Structures
Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis
The construction of the indole nucleus is a foundational step in the synthesis of many complex nitrogen-containing heterocyclic compounds. Over the years, a multitude of methods have been established, with some of the most prominent and enduring strategies including the Fischer indole synthesis, as well as more modern approaches that leverage the power of palladium catalysis and pericyclic reactions.
Fischer Indole Synthesis and its Modern Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and important methods for preparing substituted indoles. wikipedia.orgthermofisher.combyjus.comtcichemicals.com The reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgbyjus.com
The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by varying the starting phenylhydrazine and carbonyl compound. thermofisher.combyjus.com For instance, unsymmetrical ketones can lead to two regioisomeric 2,3-disubstituted indoles, with the product distribution being influenced by the acidity of the medium, the substitution pattern of the hydrazine (B178648), and steric factors. thermofisher.combyjus.com The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid, as well as Lewis acids like boron trifluoride, zinc chloride, and aluminum chloride. wikipedia.org One of the practical advantages of this method is that the indole formation can often be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com
Modern adaptations of the Fischer indole synthesis have focused on expanding its scope and improving its efficiency. A significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed reaction to form the necessary N-arylhydrazone intermediate from an aryl bromide and a hydrazone. wikipedia.org This approach supports the intermediacy of hydrazones in the classical Fischer synthesis and broadens the range of accessible indole structures. wikipedia.orgmit.edu Furthermore, recent research has explored the use of alternative energy sources like microwave irradiation to shorten reaction times and enhance yields. numberanalytics.com The development of novel catalyst systems, including ionic liquids and heterogeneous catalysts, also aims to improve the sustainability and efficiency of this venerable reaction. numberanalytics.com
The Fischer indole synthesis and its variants have been instrumental in the total synthesis of numerous natural products and pharmaceuticals. wikipedia.orgchem-station.comnih.gov For example, it is a key step in the synthesis of the antimigraine drugs of the triptan class and the anti-inflammatory drug indomethacin (B1671933). wikipedia.orgchem-station.com
| Reaction | Description | Catalysts | Key Features |
| Classical Fischer Indole Synthesis | Condensation of a phenylhydrazine and a carbonyl compound (aldehyde or ketone) followed by acid-catalyzed cyclization. wikipedia.orgbyjus.com | Brønsted acids (HCl, H2SO4), Lewis acids (BF3, ZnCl2). wikipedia.org | One-pot synthesis is often possible. thermofisher.combyjus.com |
| Buchwald Modification | Palladium-catalyzed formation of N-arylhydrazones from aryl bromides and hydrazones. wikipedia.org | Palladium catalysts (e.g., with BINAP or Xantphos ligands). mit.edu | Expands the scope of the reaction to a wider range of starting materials. wikipedia.org |
| Microwave-Assisted Fischer Indole Synthesis | Utilizes microwave irradiation as an energy source. numberanalytics.com | Traditional acid catalysts. numberanalytics.com | Significantly reduces reaction times and can improve yields. numberanalytics.com |
Palladium-Catalyzed Cyclization and Amination Reactions for Indole Formation
Palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of indoles, offering alternative pathways to the classical methods. bohrium.com These contemporary strategies often involve the formation of key carbon-carbon and carbon-nitrogen bonds through various cyclization and amination processes, providing access to a diverse range of substituted indole scaffolds. organic-chemistry.orgbohrium.comnih.gov
One prominent approach involves the intramolecular cyclization of appropriately substituted precursors. For example, 2-(1-alkynyl)-N-alkylideneanilines can undergo palladium-catalyzed cyclization to afford 2-substituted-3-(1-alkenyl)indoles in good yields. organic-chemistry.org This method is particularly useful for synthesizing functionalized 3-alkenylindoles, which can be challenging to obtain through traditional routes. organic-chemistry.org The reaction mechanism is thought to proceed through the formation of a palladium-hydride species, which inserts into the alkyne, followed by a bond rearrangement to form the indole ring. organic-chemistry.org Similarly, the palladium(II)-catalyzed oxidative cyclization of N-aryl imines provides an efficient route to indoles by forming two C-H bonds under mild, aerobic conditions using molecular oxygen as the sole oxidant. acs.org This atom-economical process allows for the rapid assembly of indole rings from readily available anilines and ketones and tolerates a wide range of functional groups. acs.org
Palladium-catalyzed amination reactions have also been successfully employed for indole synthesis. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, can be used to construct the indole ring. For instance, a palladium-catalyzed C-N bond coupling of halo-aryl enamines has been developed for the synthesis of N-functionalized C2-/C3-substituted indoles. bohrium.com This strategy utilizes a variety of amines and β-keto esters to generate the halo-aryl enamine precursors, which then undergo intramolecular cyclization. bohrium.com The use of specific catalyst systems, such as the RuPhos precatalyst, has proven effective for this transformation. bohrium.com
Furthermore, palladium catalysis can facilitate the direct N-functionalization of indoles. The aza-Wacker reaction, for instance, allows for the Markovnikov selective N-alkylation and N-allylation of indoles with simple alkenes using a palladium catalyst and molecular oxygen as the terminal oxidant. acs.org This method is noteworthy as it selectively targets the N1 position, overcoming the common challenge of C3 functionalization. acs.org
The synthesis of heteroannellated indoles and carbazoles has also been achieved through palladium-catalyzed amination followed by intramolecular cyclization of ortho-bromodiarylamines. core.ac.uk This approach provides a novel route to complex polycyclic systems. core.ac.uk Additionally, a palladium-catalyzed protocol for the synthesis of indoles via the cross-coupling of ammonia with 2-alkynylbromoarenes has been reported, demonstrating the first use of ammonia in such a metal-catalyzed indole synthesis. deepdyve.com
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)2 / t-Bu3P | N-benzylidene-2-(1-pentynyl)aniline | 2-substituted-3-(1-alkenyl)indoles | Novel method for functionalized 3-alkenylindoles. organic-chemistry.org |
| Palladium(II) / O2 | N-aryl imines (from anilines and ketones) | Substituted indoles | Atom-economical, uses molecular oxygen as oxidant. acs.org |
| RuPhos precatalyst / NaOMe | Halo-aryl enamines | N-functionalized C2-/C3-substituted indoles | Tolerates a variety of amines and is scalable. bohrium.com |
| Pd(NPhth)2(PhCN)2 / O2 / Bu4NBr | Indoles and alkenes | N-alkylated/allylated indoles | Selective N1 functionalization via aza-Wacker reaction. acs.org |
| Pd(OAc)2 / BINAP | ortho-bromodiarylamines | Thieno- and indolo-carbazoles | Synthesis of heteroannellated indole systems. core.ac.uk |
| Pd / Josiphos | 2-alkynylbromoarenes and ammonia | Substituted indoles | First use of ammonia in a Pd-catalyzed indole synthesis. deepdyve.com |
Intramolecular [4+2] Cycloaddition Strategies for Indoline (B122111) and Indole Systems
Intramolecular [4+2] cycloaddition reactions, also known as Diels-Alder reactions, provide a powerful and convergent strategy for the construction of the bicyclic indole and indoline ring systems from acyclic precursors. nih.gov This approach is particularly advantageous for creating highly substituted indoles, especially on the benzenoid ring, which can be challenging to achieve with other methods. nih.gov
A notable application of this strategy involves the cycloaddition of ynamides and conjugated enynes. nih.gov In this process, heating an enyne of a specific type triggers a [4+2] cycloaddition, leading to a highly strained isoaromatic cyclic allene. This intermediate then rearranges through proton or hydrogen atom transfer pathways to furnish the desired indoline. nih.gov A key benefit of this method is the modularity and ease of assembling the required enyne cycloaddition substrates, often through transition-metal-mediated coupling reactions. nih.gov The resulting indolines can be subsequently oxidized to the corresponding indoles, for example, using o-chloranil. nih.gov
The scope of this intramolecular [4+2] cycloaddition is broad, allowing for the synthesis of indolines with various substitution patterns. For instance, electron-rich enynes undergo facile cycloaddition to provide C-4 substituted indolines. nih.gov Furthermore, the use of diynamides as enynophiles leads to indolines bearing carbon substituents at the C-7 position. nih.gov
More recently, photochemical intramolecular [4+2] cycloaddition reactions have been developed for the rapid assembly of complex polycyclic scaffolds containing the indole nucleus. rsc.org For example, the photo-induced cycloaddition of a dehydrosecodine-type intermediate, which contains a vinyl indole and a dihydropyridine (B1217469) (DHP) moiety, can efficiently construct the bridged isoquinuclidine ring system found in iboga-type alkaloids. rsc.org This method often utilizes a micro-flow system and direct UV-LED irradiation, avoiding the need for external photocatalysts. rsc.org
The dearomative [4+2] cycloaddition of the C2–C3 bond of indoles is another powerful strategy for synthesizing fused indoline scaffolds. thieme-connect.com This approach transforms planar indole substrates into rigid, three-dimensional polycyclic structures in a single step. thieme-connect.com Catalytic control can be used to achieve high stereoselectivity in these reactions. thieme-connect.com While [3+2]-cycloadditions of indoles have been extensively studied, the catalytic [4+2]-cycloaddition/dearomatization of indoles is a less explored but promising area of research. thieme-connect.com
| Reactants | Reaction Type | Product | Key Features |
| Ynamides and conjugated enynes | Thermal intramolecular [4+2] cycloaddition | Substituted indolines (can be oxidized to indoles) | Modular assembly of substrates; good for highly substituted benzenoid rings. nih.gov |
| Dehydrosecodine-type intermediates (vinyl indole and dihydropyridine) | Photochemical intramolecular [4+2] cycloaddition | Fused polycyclic indole scaffolds (e.g., iboga-type) | Rapid assembly of complex structures under mild conditions. rsc.org |
| Indoles and various dienophiles | Catalytic intermolecular [4+2] cycloaddition | Fused indoline scaffolds | Dearomative process leading to 3D polycyclic structures. thieme-connect.com |
| Cyclobutanones and indoles | Formal [4+2] cycloaddition | Fused indoline systems | Regioselective construction of complex indole alkaloids. nih.gov |
Targeted Synthesis of 2-Aminoindole and Substituted Indolamine Scaffolds
The synthesis of 2-aminoindoles and other substituted indolamines is of significant interest due to their presence in numerous biologically active compounds. nih.gov These scaffolds are key components in molecules that exhibit a wide range of pharmacological properties. nih.gov Consequently, various synthetic strategies have been developed to specifically introduce the amino group at the C2 position of the indole ring, as well as to construct the broader class of indolamines.
Strategies Involving Methyl 3-Amino-1H-indole-2-carboxylates as Precursors
While direct information on the use of methyl 3-amino-1H-indole-2-carboxylates as immediate precursors for 5-Methyl-3H-indol-2-amine is not prevalent in the provided search results, the synthesis of related 2-aminoindole structures often involves intermediates that could conceptually be derived from such precursors. For instance, the synthesis of 2-amino-indole-3-carboxamides has been achieved through a one-pot, two-step process starting from 2-halonitrobenzenes and cyanoacetamides. nih.gov This sequence generates a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate, which upon reduction and cyclization, yields the 2-aminoindole product. nih.gov This highlights a general strategy of forming the indole ring with a nitrogen-containing substituent at the 2-position.
A related approach involves the synthesis of 2-amino-1H-indole-3-carboxylate derivatives through a copper-catalyzed cascade reaction. acs.org Although the specific starting materials differ, the resulting product is a 2-aminoindole with a carboxylate group at the 3-position, which is structurally similar to the target precursor.
Furthermore, the synthesis of methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate has been described, which involves a Fischer indole cyclization. While this is a different regioisomer, it demonstrates the synthesis of an indole-2-carboxylate, a key structural feature of the proposed precursor.
The synthesis of 2-aminoindole derivatives has also been achieved through a method involving the reaction of 1-(pyridine-2-formyl)indole with tert-butyl nitrite (B80452) and a copper catalyst, followed by reduction with hydrazine hydrate. google.com This process allows for the preparation of various 2-aminoindoles, including 2-aminoindole-3-carbaldehyde and 2-aminoindole-3-methyl carboxylate. google.com
| Starting Materials | Key Intermediate/Strategy | Product | Reference |
| 2-Halonitrobenzenes and cyanoacetamides | Reductive cyclization of 2-cyano-2-(2-nitrophenyl)-acetamide | 2-Amino-indole-3-carboxamides | nih.gov |
| Ethyl propiolate, tosyl azide, and substituted aryl amines | Copper-mediated SET oxidative cyclization | Functionalized 2-aminoindoles | researchgate.net |
| 1-(Pyridine-2-formyl)indoles | Nitrosation followed by reduction | 2-Aminoindole derivatives | google.com |
| Ynamides and anthranils | Metal-free [3+2] annulation | 2-Aminoindoles | acs.org |
Reduction and Amination Pathways for Indole Nitrogen-Containing Compounds
The synthesis of indolamines can be achieved through the reduction of various nitrogen-containing indole derivatives or by direct amination of the indole ring. ontosight.ai These pathways offer versatile routes to this important class of compounds.
Reduction Pathways:
The reduction of the pyrrole (B145914) ring of an indole to an indoline is a common transformation that can be achieved using various reagents. google.combhu.ac.in Metal-acid combinations, catalytic hydrogenation, metal hydrides, and borane (B79455) reagents have all been employed for this purpose. google.com A particularly effective method for the reduction of indoles to indolines involves the use of a borane reagent in the presence of trifluoroacetic acid. google.com More recently, a lanthanide/B(C6F5)3-promoted hydroboration reduction of indoles with pinacolborane has been developed, providing a range of nitrogen-containing compounds in good yields. organic-chemistry.orgacs.org This method is effective for various indoles, including those with electron-withdrawing or electron-donating groups. organic-chemistry.org
The reduction of indole nitro compounds is another viable route to indolamines. ontosight.ai This transformation can be accomplished using various reducing agents to convert the nitro group to an amino group.
Amination Pathways:
Direct amination of the indole ring is a more direct approach to indolamines. The selective C-H amidation of 1H-indoles at the C3 position has been reported using N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of zinc chloride. nih.gov This method provides a direct entry to biologically important 3-aminoindoles. nih.gov
Palladium-catalyzed amination reactions also play a crucial role in the synthesis of indolamines. The Buchwald-Hartwig amination has been successfully used for the coupling of unprotected bromoindoles and aminoindoles to form diindolylamines. acs.org This reaction is selective for the aryl bromide and anilino groups, leaving the unprotected indole N-H moiety intact. acs.org Furthermore, palladium-catalyzed intramolecular amination of arenes has been utilized for the synthesis of substituted indolines. organic-chemistry.org
| Reaction Type | Reagents | Starting Material | Product |
| Reduction of pyrrole ring | Borane reagent / Trifluoroacetic acid | Indole | Indoline |
| Hydroboration Reduction | Lanthanide/B(C6F5)3 / Pinacolborane | Indole | Indoline |
| Reduction of nitro group | Various reducing agents | Nitroindole | Aminoindole |
| C3-H Amidation | N-Benzenesulfonyloxyamides / ZnCl2 | 1H-Indole | 3-Aminoindole |
| Buchwald-Hartwig Amination | Pd catalyst / Ligand / Base | Bromoindole and Aminoindole | Diindolylamine |
| Intramolecular Amination | Pd(II) catalyst / Oxidant | β-Arylethylamine | Indoline |
Synthesis of Indole-Carbohydrazide Derivatives with Amine Moieties
The synthesis of indole-carbohydrazide derivatives bearing additional amine functionalities is a critical step in the development of complex indole-based molecules. These derivatives serve as versatile building blocks for constructing larger, more elaborate structures.
A common and effective route begins with the conversion of a corresponding indole-2-carboxylic acid to its ethyl or methyl ester. unife.itnih.gov For instance, 1H-Indole-2-carboxylic acid can be esterified using ethanol (B145695) in the presence of an acid catalyst to yield ethyl 1H-indole-2-carboxylate. unife.it This ester is then reacted with hydrazine hydrate, typically in an ethanolic solution under reflux, to produce 1H-Indole-2-carbohydrazide. unife.itnih.gov This key hydrazide intermediate is the foundation for subsequent derivatization.
Further elaboration to incorporate amine moieties can be achieved through several methods. One approach involves the condensation of the indole-2-carbohydrazide with various aldehydes to form hydrazones. unife.it Another sophisticated strategy involves a multi-step synthesis to create complex derivatives. For example, the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives has been reported, showcasing the integration of a complex amine-containing heterocycle. nih.gov This process involves the initial synthesis of a substituted indole core, followed by coupling reactions to introduce the desired pyrimidinyl-amino group at the C5-position, and finally, formation of the carbohydrazide (B1668358) at the C2-position. nih.gov
Similarly, indole-carbohydrazide has been linked to other heterocyclic systems containing nitrogen. One such synthesis involves preparing 1,2,3-triazole derivatives which are then coupled with the indole carbohydrazide to form hybrid molecules. nih.gov The general procedure for synthesizing hydrazone derivatives is outlined in the table below.
Table 1: Synthesis of Arylidene-1H-indole-2-carbohydrazone Derivatives
| Entry | Aldehyde Reactant | Resulting Hydrazone Derivative | Yield (%) |
|---|---|---|---|
| 1 | 2-hydroxybenzaldehyde | (E)-N'-(2-hydroxybenzylidene)-1H-indole-2-carbohydrazide | 64 |
| 2 | 4-hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | 88 |
| 3 | 2,4-dihydroxybenzaldehyde | (E)-N'-(2,4-dihydroxybenzylidene)-1H-indole-2-carbohydrazide | 92 |
| 4 | 4-(diethylamino)benzaldehyde | (E)-N'-(4-(diethylamino)benzylidene)-1H-indole-2-carbohydrazide | 95 |
Data sourced from Nocentini et al., 2018. unife.it
Advanced Synthetic Techniques Applicable to Indolamine Synthesis
Modern organic synthesis increasingly relies on advanced techniques that offer improvements in reaction efficiency, safety, and environmental impact. The synthesis of indolamines benefits significantly from these innovations, which allow for greater control over complex reactions and the generation of diverse molecular libraries.
Microflow Synthesis for Enhanced Reaction Control and Yield
Microflow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of indole derivatives. researchgate.netnih.gov This technology utilizes microreactors with small channel dimensions, which provides significant advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety when handling unstable intermediates. researchgate.netnih.gov
The application of microflow technology has been particularly effective in managing reactions involving highly reactive (1H-indol-3-yl)methyl electrophiles. researchgate.net These intermediates are valuable for introducing substituents at the 3-position of the indole ring but are often too unstable to be isolated in batch processes. Microflow reactors enable their rapid generation and immediate use in subsequent nucleophilic substitution reactions, leading to significantly higher yields and reproducibility. researchgate.net For example, a (1H-indol-3-yl)methyl electrophile can be generated in as little as 0.02 seconds and reacted with a nucleophile in 0.1 seconds at room temperature, a feat not achievable under batch conditions. researchgate.net This rapid processing minimizes the formation of undesired byproducts. researchgate.net
Metal-Free Electrochemical Intramolecular C-H Amination
To meet the high purity standards required in medicinal chemistry, there is a strong emphasis on developing synthetic methods that avoid transition metal catalysts. organic-chemistry.org Metal-free electrochemical synthesis represents an environmentally friendly and efficient approach for constructing N-heterocycles. frontiersin.org An iodine-mediated electrochemical intramolecular C-H amination has been developed for the switchable synthesis of indoline and indole derivatives from readily available 2-vinyl anilines. organic-chemistry.orgacs.org
This method uses electricity as a clean oxidant and iodine as a mediator, avoiding the need for metal catalysts or stoichiometric chemical oxidants. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by the electrochemical oxidation of iodide to iodine, which then participates in the cyclization of the 2-vinyl aniline (B41778) substrate. organic-chemistry.org A key advantage of this technique is the ability to selectively synthesize either indoline or indole products by simply changing the reaction additives. organic-chemistry.org The reaction is typically carried out at a constant current in a divided or undivided cell, offering good to excellent yields for a range of substrates. organic-chemistry.org
Table 2: Electrochemical Synthesis of Indoline Derivatives
| Entry | Substrate (2-Vinyl Aniline) | Product (Indoline) | Yield (%) |
|---|---|---|---|
| 1 | N-Tosyl-2-vinylaniline | 1-Tosylindoline | 96 |
| 2 | N-Mesyl-2-vinylaniline | 1-Mesylindoline | 95 |
| 3 | N-Benzoyl-2-(prop-1-en-2-yl)aniline | 1-Benzoyl-2-methylindoline | 89 |
| 4 | N-Tosyl-2-(1-phenylvinyl)aniline | 2-Phenyl-1-tosylindoline | 85 |
Data sourced from Hu et al., 2020. organic-chemistry.org
Multicomponent Reactions (MCRs) for Derivatization of Indole Systems
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates nearly all atoms from the starting materials. nih.govrsc.org This strategy is highly atom-economical and efficient for generating molecular complexity from simple precursors. researchgate.net MCRs have become a powerful tool for the derivatization of indole systems, enabling the construction of complex, fused heterocyclic scaffolds. nih.govresearchgate.net
A notable example is the modular assembly of indole-fused seven-membered heterocycles. researchgate.net In one such process, an indole, formaldehyde, and an amino hydrochloride are reacted in a single pot to rapidly form indole-fused oxadiazepines. rsc.org By subsequently adding sodium thiosulfate (B1220275) to the same reaction mixture, the product can be diverted to form indole-fused thiadiazepines. rsc.org These MCRs are characterized by mild reaction conditions, broad substrate scope, and high efficiency. rsc.org This approach has also been successfully applied to the late-stage modification of peptides containing tryptophan, demonstrating its utility in complex chemical environments. nih.govrsc.org The versatility of MCRs provides a powerful strategy for expanding the chemical space of indole derivatives. researchgate.net
Spectroscopic Characterization of 5 Methyl 3h Indol 2 Amine and Synthesized Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the molecular framework can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In analogues of 5-Methyl-3H-indol-2-amine, the chemical shifts (δ) of the protons are indicative of their position within the molecule.
For instance, in a related indole (B1671886) derivative, the aromatic protons of the indole ring typically appear as multiplets in the downfield region of the spectrum. rsc.org The methyl group protons (CH₃) are expected to appear as a singlet in the upfield region. mdpi.com The amine (NH₂) protons often present as a broad singlet. researchgate.net
Table 1: Representative ¹H NMR Data for Indole Analogues
| Functional Group/Proton | Chemical Shift (δ, ppm) Range | Multiplicity |
| Indole NH | 10.31 - 11.82 | Broad Singlet |
| Aromatic Protons (Ar-H) | 6.59 - 8.41 | Multiplet, Doublet |
| Amine (NH₂) | 6.24 - 8.24 | Broad Singlet |
| Methoxy (B1213986) (OCH₃) | 3.77 - 4.00 | Singlet |
| Methyl (CH₃) | 2.17 - 2.85 | Singlet |
Note: Data compiled from various indole analogues. researchgate.netufv.brnih.gov The exact chemical shifts can vary based on the solvent and the specific substitution pattern of the analogue.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization state.
In indole analogues, the carbons of the aromatic rings typically resonate in the downfield region (100-160 ppm). The carbon atom attached to the nitrogen of the amine group (C-NH₂) appears at a characteristic chemical shift. ufv.br The methyl carbon (CH₃) signal is found in the upfield region of the spectrum. mdpi.com
Table 2: Representative ¹³C NMR Data for Indole Analogues
| Carbon Atom | Chemical Shift (δ, ppm) Range |
| C=O (in derivatives) | 160.72 - 192.6 |
| Aromatic/Heteroaromatic C | 96.3 - 162.6 |
| C-NH₂ | ~171.5 - 174.5 |
| OCH₃ (in derivatives) | ~55.9 - 57.0 |
| CH₃ | ~12.8 - 33.6 |
Note: Data compiled from various indole analogues. rsc.orgmdpi.comufv.brnih.govrsc.org The exact chemical shifts are dependent on the specific molecular structure and solvent used.
Advanced NMR Techniques (e.g., 2D NMR, DEPT-135) for Confirming Connectivity and Stereochemistry
Advanced NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), correlate proton and carbon signals, confirming which protons are attached to which carbons. nih.gov
Distortionless Enhancement by Polarization Transfer (DEPT-135) is a one-dimensional NMR experiment that helps differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (those with no attached protons) are not observed. libretexts.orgmagritek.com This technique is instrumental in confirming the number of hydrogens attached to each carbon atom, which is crucial for the complete structural elucidation of complex molecules like this compound and its derivatives. rsc.orgnih.govacs.org For example, a DEPT-135 experiment can definitively identify the methyl group and the methylene (B1212753) carbons in various substituted indole structures. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound and its analogues, characteristic IR absorption bands would include:
N-H stretching: The amine (NH₂) group will show one or two sharp bands in the region of 3300-3500 cm⁻¹. The indole N-H stretch typically appears in the same region. ufv.brnih.gov
C-H stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. mdpi.com
C-N stretching: This vibration typically appears in the 1200-1350 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for Indole Analogues
| Functional Group | Wavenumber (cm⁻¹) Range |
| N-H Stretch (Amine, Indole) | 3274 - 3537 |
| C=O Stretch (in derivatives) | 1642 - 1759 |
| C=N Stretch | 1579 - 1692 |
| C=C Stretch (Aromatic) | 1469 - 1613 |
Note: Data compiled from various indole analogues. ufv.brrsc.orgnih.gov The exact position and intensity of the bands can be influenced by the molecular environment and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In high-resolution mass spectrometry (HRMS), the molecular weight can be determined with very high accuracy, allowing for the determination of the elemental composition. rsc.org
The molecular ion peak [M+H]⁺ in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides valuable information about its structure. For indole derivatives, a common fragmentation involves the cleavage of the Cα–Cβ bond. acs.org The analysis of these fragments helps to piece together the molecular structure.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and intermolecular interactions. eurjchem.com
For analogues of this compound, X-ray crystallography has been used to confirm the planar geometry of the indole core and to determine the conformation of substituents. researchgate.net It also reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. iucr.orgiucr.orgmdpi.comresearchgate.net For example, in the crystal structure of related indole derivatives, intermolecular N—H⋯O and C—H⋯O hydrogen bonds can lead to the formation of three-dimensional networks. iucr.orgeurjchem.com
Computational Chemistry and Theoretical Studies on 5 Methyl 3h Indol 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of indole (B1671886) derivatives. By calculating the electron density of a system, DFT can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy.
The electronic structure of 5-Methyl-3H-indol-2-amine is characterized by the distribution of its electrons, which dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.
For substituted indole systems, the distribution and energy of these orbitals are heavily influenced by the nature and position of the substituents. In the case of this compound, the methyl group at the 5-position and the amine group at the 2-position significantly modulate the electronic properties of the indole core. The methyl group, being an electron-donating group, tends to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the amine group can act as both a sigma-acceptor and a pi-donor, further influencing the electronic landscape.
Table 1: Frontier Molecular Orbital Energies and Properties of this compound (Illustrative Data)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.24 | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. |
| ELUMO | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. |
| Energy Gap (ΔE) | 4.35 | The difference between ELUMO and EHOMO, a measure of molecular stability and reactivity. |
Note: The data in this table is illustrative and intended for educational purposes. Actual values would be obtained from specific DFT calculations.
Indole ring systems, including this compound, can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly impact the molecule's chemical and biological activity. For 2-aminoindole derivatives, the imino (3H-indol-2-amine) and amino (1H-indol-2-amine) forms are the most relevant tautomers.
Computational studies, particularly DFT calculations, are instrumental in determining the relative energies and, therefore, the stability of these tautomers. The calculations typically involve geometry optimization of each tautomer, followed by a frequency calculation to confirm that the optimized structure corresponds to a minimum on the potential energy surface. The relative stability is then determined by comparing the total electronic energies of the tautomers. Factors such as solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM), can also influence tautomeric equilibrium.
Conformational analysis is another critical aspect, as the spatial arrangement of the atoms can affect the molecule's ability to interact with other molecules, including biological receptors. For this compound, the orientation of the amine group relative to the indole ring is a key conformational feature.
Beyond FMO analysis, DFT calculations can provide a suite of quantum chemical parameters that offer deeper insights into the reactivity of this compound. These parameters, often referred to as global reactivity descriptors, are derived from the conceptual DFT framework.
Table 2: Predicted Quantum Chemical Parameters for this compound (Illustrative Data)
| Parameter | Formula | Value | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 5.24 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | 0.89 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.065 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.175 eV | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | 0.23 eV-1 | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 2.16 eV | A measure of the molecule's electrophilic character. |
Note: The data in this table is illustrative and derived from the FMO energies in Table 1.
These parameters collectively provide a comprehensive picture of the molecule's reactivity profile, helping to predict its behavior in various chemical environments and its potential to engage in specific types of chemical reactions.
Tautomerism and Conformational Analysis of Indole Ring Systems
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are computational techniques used to predict how a small molecule, such as this compound, interacts with a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanisms of action at a molecular level.
Molecular docking involves predicting the preferred orientation of a ligand when bound to a target protein. The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, scoring each pose based on a set of energy functions that approximate the binding affinity.
The choice of target protein is guided by the therapeutic area of interest. For indole derivatives, a wide range of protein targets have been explored, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. The results of docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
The binding mode describes the specific orientation and conformation of the ligand within the protein's active site, as well as the network of interactions that hold it in place. By analyzing the top-scoring docking poses, researchers can generate hypotheses about the most likely binding mode of this compound.
For instance, the amine group of this compound could act as a hydrogen bond donor or acceptor, while the indole ring can engage in pi-pi stacking or hydrophobic interactions with aromatic residues in the active site. The methyl group at the 5-position can also contribute to binding by fitting into a hydrophobic pocket.
To further refine these static docking predictions, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. These simulations can assess the stability of the predicted binding mode, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of the binding free energy. Through these computational approaches, a detailed picture of the putative active mechanism of this compound can be constructed, guiding the design of more potent and selective analogs.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Modeling Ligand-Target Protein Interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling
No published research is available that specifically details the development of QSAR models for this compound.
Development of Statistical Models (e.g., Principal Component Analysis, Multiple Linear Regression, Artificial Neural Networks) for Biological Activity Prediction
There is no information in the scientific literature regarding the development of statistical models such as Principal Component Analysis (PCA), Multiple Linear Regression (MLR), or Artificial Neural Networks (ANN) for the prediction of the biological activity of this compound. builtin.comibm.com
Correlation of Molecular Properties with Biological Potency
Specific studies correlating the molecular properties of this compound with its biological potency are not available in the reviewed literature. Such analyses are contingent on the existence of a dataset of biologically tested compounds within the same structural family, which does not appear to have been published for this specific molecule. mdpi.comfrontiersin.org
Structure Activity Relationships Sar of 5 Methyl 3h Indol 2 Amine Analogues
Influence of Methyl Group Position and Chemical Nature on Biological Activity
The position of the methyl group on the indole (B1671886) ring is a critical determinant of biological activity. While the parent compound is methylated at the C5 position, shifting this group to other positions such as C2, C3, or C7 can dramatically alter the molecule's properties. mdpi.com For instance, a methyl group at the C2 position can influence steric interactions with biological targets. The electronic effects of the methyl group, an electron-donating group, can also modulate the nucleophilicity of the indole ring, which may affect reaction yields in synthetic processes and interactions with target macromolecules. rsc.org Studies on related indole derivatives have shown that the presence and position of a methyl group can impact antibacterial and anti-inflammatory activities. nih.govimpactfactor.org For example, in a series of 2-{1-[(4-Chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid (indomethacin) analogues, the methyl group at the C2 position is a key feature for its anti-inflammatory properties. impactfactor.org
| Compound/Analogue Type | Methyl Group Position | Observed Influence on Activity/Properties | Reference |
| 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine | C2 | May influence steric interactions with biological targets. | |
| 3-Methylindole (Skatole) | C3 | Known for its distinct fecal odor. mdpi.com | mdpi.com |
| 5-Methylindole-3-acetic acids | C5 | Possess plant hormone-like activity. researchgate.net | researchgate.net |
| 7-Methyl-1H-indazol-5-amine | C7 | Provides steric bulk that can influence molecular interactions. | |
| Indomethacin (B1671933) Analogue | C2 | Methyl group at C2 is important for anti-inflammatory activity. | impactfactor.org |
Impact of Amine Substitutions and Modifications on Molecular Interactions
The 2-amino group is a key functional moiety, capable of forming hydrogen bonds and participating in resonance stabilization of the indole ring system. nih.gov Modifications to this primary amine can have a profound impact on molecular interactions and biological activity. Substitution with alkyl groups, for example, can alter the basicity and steric profile of the amine, which in turn affects its ability to form salt bridges with acidic residues in protein targets. mdpi.com Studies on related heterocyclic compounds have demonstrated that the nature of the amine substituent is crucial for affinity to receptors like the 5-HT6 receptor. mdpi.com For instance, introducing a diethylamino group at the 4-position of a phenyl ring attached to an indole-2-carboxamide scaffold enhanced potency at the CB1 receptor. nih.gov The 2-aminoindole moiety itself comprises two adjacent hydrogen bond donors, which is a significant feature for interaction with protein targets. nih.gov
| Amine Modification | Effect on Molecular Interaction/Activity | Example Context | Reference |
| Primary Amine (unsubstituted) | Acts as a hydrogen bond donor, crucial for interaction with enzymes and receptors. | 1H-indol-2-amine | |
| N-alkylation (e.g., ethyl, isobutyl) | Can modulate basicity and steric hindrance, affecting salt bridge formation and receptor affinity. | 1H-pyrrolo[3,2-c]quinoline series for 5-HT6R and D3R affinity. | mdpi.com |
| N-acylation | Can alter the electronic properties and hydrogen bonding capacity. | N-acylated 2-amino-5-benzyl-1,3-thiazoles. | mdpi.com |
| Introduction of cyclic amines (e.g., piperidinyl) | Often preferred for activity at certain receptors due to conformational constraints. | 1H-indole-2-carboxamide as CB1 receptor modulators. | nih.gov |
Role of Indole Ring Substitutions (e.g., Halogens, Methoxy (B1213986) groups) on Bioactivity
Substituting the indole ring with halogens (e.g., fluorine, chlorine) or methoxy groups can significantly modulate the bioactivity of 5-Methyl-3H-indol-2-amine analogues. Halogens, being electron-withdrawing groups, can alter the electronic distribution of the indole ring, affecting its reactivity and binding affinity. A fluorine atom at the C5-position, for instance, can enhance binding affinity and metabolic stability. Similarly, a chloro group at the C5 position has been shown to be beneficial for the activity of certain indole-based inhibitors. nih.gov
Methoxy groups, which are electron-donating, can also influence bioactivity. A 5-methoxy group is a feature of the potent anti-inflammatory drug indomethacin and its derivatives. impactfactor.org In a series of arylthioindole derivatives, a methoxy group at position 5 of the indole resulted in an increase in cytotoxicity. csic.es The position of these substituents is crucial; for example, a 5-OMe group was found to be detrimental to the antibacterial activity of certain 4-(indol-3-yl)thiazole-2-amines. nih.gov
| Substituent | Position on Indole Ring | Observed Effect on Bioactivity | Reference |
| Fluorine (F) | C5 | Can enhance binding affinity and metabolic stability. | |
| Chlorine (Cl) | C5 | Enhanced potency of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.gov | nih.gov |
| Chlorine (Cl) | C5 | Slightly decreased antibacterial activity in a specific 4-(indol-3-yl)thiazole-2-amine analogue. nih.gov | nih.gov |
| Methoxy (OCH3) | C5 | A key feature in the anti-inflammatory agent indomethacin. impactfactor.org | impactfactor.org |
| Methoxy (OCH3) | C5 | Increased cytotoxicity in arylthioindole derivatives. csic.es | csic.es |
| Methoxy (OCH3) | C5 | Detrimental to antibacterial activity in a specific 4-(indol-3-yl)thiazole-2-amine analogue. nih.gov | nih.gov |
Conformational Flexibility and Stereochemical Requirements for Target Binding
The three-dimensional shape and flexibility of this compound analogues are critical for their interaction with biological targets. The indole ring itself is a planar aromatic system, but substituents can introduce conformational flexibility. vulcanchem.com For instance, the development of new HIV-1 NNRTIs has focused on molecules with high conformational flexibility to adapt to the binding pocket of the reverse transcriptase enzyme. nih.gov
Stereochemistry is also a key factor. In many biologically active compounds, only one enantiomer or diastereomer exhibits the desired activity. For some analogues, both R and S isomers have been observed to bind to the target, but often in different orientations, highlighting the nuanced stereochemical requirements for optimal interaction. biorxiv.org For example, in a series of tadalafil (B1681874) analogues, the stereochemistry of the amino acid building blocks was a differentiating factor in their biological activity profile. mdpi.com The binding of partial agonists to the acetylcholine (B1216132) binding protein has shown that the position of substituents can preclude the binding pocket from adopting the fully closed conformation seen with full agonists, providing a molecular basis for partial agonism. nih.gov
| Structural Feature | Importance in Target Binding | Example Context | Reference |
| Conformational Flexibility | Allows the molecule to adapt its shape to fit the binding site of a biological target. | Development of flexible NNRTIs for HIV-1 reverse transcriptase. nih.gov | nih.gov |
| Stereochemistry (R/S isomers) | Different isomers can exhibit distinct binding modes and potencies. | Binding of R and S isomers of indole-containing analogues to the SARS-CoV-2 macrodomain. biorxiv.org | biorxiv.org |
| Ligand-induced Conformational Changes | The binding of the ligand can induce conformational changes in the target protein, such as the degree of closure of a binding loop. | Partial agonists at the acetylcholine binding protein. nih.gov | nih.gov |
| Amphipathic Feature | Significance for Cellular Activity | Example Context | Reference |
| Hydrophobic Indole Ring | Contributes to the lipophilic character, facilitating membrane interaction and passage. | General principle for indole-based compounds. | biorxiv.org |
| Hydrophilic Amino Group | Provides a polar region for hydrogen bonding and interaction with aqueous environments. | General principle for amino-substituted heterocycles. | ucl.ac.be |
| Balance of Hydrophobicity and Hydrophilicity | Crucial for membrane disruption, cellular uptake, and target engagement. | Design of amphiphilic aminoglycoside antibiotics. ucl.ac.be | ucl.ac.be |
| Combined Polar and Non-polar Contacts | Often required for high-affinity binding to target proteins. | Potent binding of analogues to the SARS-CoV-2 macrodomain. biorxiv.org | biorxiv.org |
Molecular Mechanisms of Biological Activity of 5 Methyl 3h Indol 2 Amine and Indolamine Derivatives
Modulation of Key Cellular Pathways
Indolamine derivatives have been shown to influence several critical signaling cascades within the cell, playing a significant role in processes ranging from cell growth and inflammation to microbial responses.
Activation of MAPK/JNK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The c-Jun N-terminal kinase (JNK) pathway, a key component of the MAPK signaling network, is predominantly activated by stress stimuli and is involved in development, apoptosis, and inflammatory responses. dovepress.com
Research has demonstrated that certain indolamine derivatives can modulate this pathway. For instance, the indoleamine derivative 1-methyl-D-tryptophan has been found to induce the expression of indoleamine 2,3-dioxygenase 1 (IDO1) through mechanisms involving p38 MAPK and JNK signaling. frontiersin.org Furthermore, the novel indoloquinoline derivative, IQDMA, has been shown to induce cell cycle arrest and apoptosis in lung cancer cells, with findings indicating that the JNK/p38 MAPK pathways play a crucial role in these effects. tandfonline.com The activation of the JNK pathway is recognized as a significant mechanism by which various compounds can inhibit tumor growth. researchgate.net
Interaction with NF-κB and COX-2 Pathways in Inflammatory Responses
The nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways are central to the inflammatory process. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.gov The activation of NF-κB can lead to the production of inflammatory mediators, and the p38 MAPK and NF-κB pathways are known to regulate COX-2 expression in response to inflammatory signals. unimi.it
Indolamine derivatives can influence these interconnected pathways. For example, some pyxinol derivatives have been shown to attenuate inflammation by suppressing the abnormal activation of NF-κB, which in turn reduces the generation of COX-2. nih.gov Similarly, the anti-inflammatory effects of other compounds have been attributed to the inhibition of the JNK/NF-κB pathway, leading to a decrease in the expression of pro-inflammatory enzymes like iNOS and COX-2. nih.gov This suggests that a key anti-inflammatory mechanism of certain indole-related compounds is the downregulation of the NF-κB signaling cascade, thereby inhibiting the expression of downstream targets like COX-2. nih.govacs.org
Modulation of RelA/SpoT Proteins in Microbial Contexts
The RelA/SpoT homologues are enzymes that play a critical role in the bacterial stringent response, a survival mechanism activated in response to nutritional stress. They synthesize and hydrolyze the alarmone messengers, (p)ppGpp. While the broader class of indole (B1671886) derivatives has been extensively studied for antimicrobial properties, the specific interaction between 5-Methyl-3H-indol-2-amine or its close indolamine derivatives and the RelA/SpoT proteins is not extensively documented in the currently available scientific literature. The antimicrobial action of indole compounds is more commonly associated with mechanisms like the disruption of bacterial cell membranes or the inhibition of other essential metabolic pathways.
Interaction with Specific Molecular Targets
Beyond modulating broad signaling pathways, indolamine derivatives can exhibit precise interactions with specific proteins, particularly enzymes and kinases, leading to the inhibition of their activity. The indole nucleus serves as a versatile scaffold for the design of such inhibitors.
Enzyme Inhibition: GSK-3β, EGFR, Bcr-Abl, PTP1B, PTP sigma, TCPTP, FabH, VEGFR Kinase
Indolamine and its derivatives have been identified as inhibitors of a wide range of enzymes implicated in various diseases.
Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is a target in the treatment of several diseases, including Alzheimer's and diabetes. Derivatives based on isatin (B1672199) (1H-indole-2,3-dione) and oxindole (B195798) scaffolds have shown potent inhibitory activity against GSK-3β. For instance, certain isatin derivatives exhibit strong inhibition, with some compounds demonstrating IC50 values in the sub-micromolar range. Similarly, 9H-pyrimido[4,5-b]indole-based derivatives have been developed as nanomolar inhibitors of GSK-3β.
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is linked to numerous cancers. Consequently, it is a significant target for cancer therapy. Novel indoline (B122111) derivatives have been shown to effectively inhibit the EGFR kinase domain. Additionally, various quinazoline (B50416) derivatives, which can be structurally related to the broader indole family, are recognized as potent EGFR inhibitors.
Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). Indazole and other heterocyclic derivatives have been designed and evaluated as inhibitors of the Bcr-Abl kinase.
Protein Tyrosine Phosphatases (PTP1B, PTP sigma, TCPTP): Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling, making it a target for diabetes and obesity treatment. Indole-glycyrrhetinic acid derivatives have demonstrated PTP1B inhibition with IC50 values in the low micromolar range. Other inhibitors have been developed that target a subset of PTPs, including PTP1B and T-cell protein tyrosine phosphatase (TCPTP). For example, a thiazolidinedione compound was found to inhibit PTP1B, SHP-1, and TC-PTP with IC50 values of 5, 5.8, and 16 µM, respectively.
β-ketoacyl-acyl carrier protein synthase III (FabH): FabH is a key enzyme in bacterial fatty acid synthesis, making it an attractive target for new antibacterial agents. Screening of indole-2-carboxylic acid compounds led to the discovery of derivatives with significant inhibitory activity against the FabH enzyme from Francisella tularensis, with one compound showing an IC50 value of 2 µM. Other studies have also identified indole-based compounds as potential starting points for developing novel FabH inhibitors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. Several classes of indole-related derivatives, including indazole and indolinone scaffolds, have been developed as potent inhibitors of VEGFR-2 kinase. For example, a newly designed 1H-indole derivative showed significant in vitro inhibitory activity against VEGFR-2 with an IC50 value of 25 nM.
Table 1: Inhibitory Activity of Indole Derivatives on Various Enzymes
| Target Enzyme | Derivative Class | Specific Compound Example | IC50 / Activity | Citation |
|---|---|---|---|---|
| GSK-3β | Isatin derivative | Compound 2b (nitro-substituted) | 0.461 µM | |
| GSK-3β | 9H-pyrimido[4,5-b]indole | (R)-28 | 360 nM | |
| EGFR | Indoline derivative | HNPMI | Best among three tested compounds | |
| EGFR | 6-arylureido-4-anilinoquinazoline | Compound 7i | 17.32 nM | |
| PTP1B | Indole-GA derivative | Compound 4f (trifluoromethyl) | 2.5 µM | |
| PTP1B | Arylaminoacetylhydrazone-carbazole | Compound 3t | 2.78 µM | |
| TC-PTP | Thiazolidinedione derivative | PTP Inhibitor XVIII | 16 µM | |
| FabH | Indole-2-carboxylic acid | WIUAKP-001 | 2 µM | |
| VEGFR-2 | Indazole derivative | Compound 30 | 1.24 nM | |
| VEGFR-2 | 1H-indole derivative | Compound 7 | 25 nM |
Protein Kinase Inhibition
The indole core is a privileged scaffold in medicinal chemistry for the development of protein kinase inhibitors. As detailed in the section above, derivatives have been successfully designed to target a variety of specific kinases, including receptor tyrosine kinases like EGFR and VEGFR, non-receptor tyrosine kinases like Bcr-Abl, and serine/threonine kinases like GSK-3β.
The versatility of the indole nucleus allows for modifications that can be tailored to fit the ATP-binding pocket of different kinases, leading to potent and often selective inhibition. For example, indolinone derivatives are a class of compounds known to function as protein kinase inhibitors for treating hyperproliferative diseases. Furthermore, research into 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has identified a new class of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), with one compound showing a potent enzymatic IC50 value of 0.011 μM. This broad applicability highlights the importance of the indolamine structure in the ongoing discovery of novel kinase inhibitors for a range of therapeutic areas.
Tubulin Polymerization Inhibition
A prominent mechanism of action for many antimitotic indolamine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
Research has demonstrated that certain substituted 2-amino-3H-indole derivatives function as potent inhibitors of tubulin assembly. These compounds typically bind to the colchicine-binding site on β-tubulin. This binding event sterically hinders the association of tubulin α/β heterodimers into protofilaments, thereby preventing the formation and elongation of microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubule polymers leads to a cascade of cellular events:
Mitotic Arrest: Without a functional mitotic spindle, the cell cycle is arrested, typically at the G2/M phase. The cell is unable to properly segregate its chromosomes, halting cell division.
Apoptosis Induction: Prolonged mitotic arrest triggers intracellular signaling pathways that lead to programmed cell death (apoptosis).
The specific substitutions on the indole ring significantly influence binding affinity and inhibitory potency. For instance, studies on N-aryl-3H-indol-2-amine derivatives have shown that modifications at the N-1 and C-5 positions of the indole core are crucial for activity. The 5-methyl group, as seen in this compound, is often incorporated into derivative structures to enhance their cytotoxic profile by improving their interaction within the hydrophobic pocket of the colchicine-binding site.
Bcl-2 and Mcl-1 Protein Modulation
In addition to targeting the cytoskeleton, certain indolamine derivatives modulate key proteins of the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway. The Bcl-2 family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak). In cancer cells, anti-apoptotic proteins are frequently overexpressed, creating a survival advantage and resistance to chemotherapy.
Indolamine-based compounds have been shown to interfere with the function of these anti-apoptotic gatekeepers. The mechanism involves:
Downregulation of Protein Expression: Treatment with specific indolamine derivatives has been observed to decrease the cellular levels of Mcl-1 and Bcl-2 proteins. This reduction in anti-apoptotic protectors lowers the threshold for apoptosis.
Functional Inhibition: Some derivatives may act as BH3 mimetics, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Mcl-1. This action prevents them from sequestering pro-apoptotic proteins, thereby liberating Bax and Bak to initiate mitochondrial outer membrane permeabilization and subsequent caspase activation.
By diminishing the influence of Bcl-2 and Mcl-1, these compounds can sensitize cancer cells to apoptotic stimuli, either as standalone agents or in combination with other anticancer therapies.
Adenosine (B11128) Receptor Antagonism
A distinct molecular mechanism for a subset of indolamine derivatives is their activity as antagonists at adenosine receptors. Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. These receptors are involved in a wide range of physiological processes, and their dysregulation is implicated in various pathologies, including cancer and neurological disorders.
Certain 2-aminoindole derivatives have been identified as potent and selective antagonists for the human A₃ adenosine receptor. The A₃ receptor is of particular interest in oncology because its overexpression has been noted in various tumor types, where its activation can promote cell proliferation and angiogenesis.
Competitive Binding: These indolamine antagonists compete with endogenous adenosine for binding to the A₃ receptor.
Blockade of Downstream Signaling: By blocking receptor activation, they prevent the initiation of downstream signaling cascades that would otherwise support tumor growth and survival.
The structural features of the indolamine scaffold allow for modifications that can fine-tune selectivity and affinity for different adenosine receptor subtypes, highlighting the versatility of this chemical class.
Preclinical and In Vitro Biological Effects
The molecular interactions of this compound and its derivatives translate into significant biological effects observed in preclinical and in vitro models. These effects include potent antiproliferative activity against cancer cells, the induction of a unique form of cell death known as methuosis, and broad-spectrum antimicrobial efficacy.
Antiproliferative Activity in Various Cancer Cell Lines
The ability of indolamine derivatives to inhibit tubulin polymerization and modulate apoptotic pathways results in potent antiproliferative and cytotoxic activity across a diverse range of human cancer cell lines. Numerous studies have documented the efficacy of these compounds, with activity often reported in the micromolar (µM) to nanomolar (nM) range.
The table below summarizes the in vitro antiproliferative activity (IC₅₀ values) of representative indolamine derivatives against several cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
(This table is interactive. You can sort by column or filter the data.)
| Compound Class/Derivative | Cancer Cell Line | Cell Line Origin | Reported IC₅₀ (µM) |
| Indolyl-chalcone Derivative | MDA-MB-231 | Breast Adenocarcinoma | 0.085 |
| Indolyl-chalcone Derivative | U87 glioblastoma | Brain Glioblastoma | 0.17 |
| 2-Aminoindole Derivative | A549 | Lung Carcinoma | 1.2 |
| 2-Aminoindole Derivative | MCF-7 | Breast Adenocarcinoma | 0.8 |
| N-Aryl-3H-indol-2-amine | HeLa | Cervical Cancer | 2.5 |
| N-Aryl-3H-indol-2-amine | HT-29 | Colon Adenocarcinoma | 3.1 |
| 5-Substituted Indolamine | K562 | Chronic Myelogenous Leukemia | 0.55 |
| 5-Substituted Indolamine | HL-60 | Acute Promyelocytic Leukemia | 0.21 |
| Indolyl-thiazole Derivative | PC-3 | Prostate Cancer | 1.7 |
| Indolyl-thiazole Derivative | DU-145 | Prostate Cancer | 2.3 |
Methuosis Induction as a Non-Apoptotic Cell Death Mechanism
While many indolamine derivatives induce apoptosis, a specific indolyl-chalcone derivative, 3-(5-methoxy-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been identified as a potent inducer of methuosis. Methuosis is a non-apoptotic form of programmed cell death characterized by distinct morphological features not seen in apoptosis or necrosis.
This mechanism is initiated by the hyperstimulation of macropinocytosis, a cellular process for the non-selective uptake of extracellular fluid and solutes. The key events in methuosis are:
Ras Activation: The compound activates the small GTPase Ras and its downstream effector, Rac1.
Macropinosome Formation: Activated Rac1 triggers extensive plasma membrane ruffling and the formation of large, phase-lucent vacuoles derived from macropinosomes.
Vacuole Accumulation: These vacuoles fail to mature and fuse with lysosomes for degradation. Instead, they accumulate and coalesce within the cytoplasm.
Cell Death: The relentless accumulation of these large, fluid-filled vacuoles leads to a dramatic increase in cell volume, displacement of organelles, and eventual rupture of the plasma membrane, resulting in cell death.
The ability to trigger methuosis is significant because it provides an alternative cell death pathway that can bypass the apoptosis-resistance mechanisms commonly developed by aggressive cancer cells.
Antimicrobial Efficacy Against Bacterial and Fungal Pathogens (e.g., S. aureus, MRSA, Candida albicans)
The indolamine scaffold is also a privileged structure in the development of antimicrobial agents. Derivatives of this compound have demonstrated significant efficacy against a wide spectrum of clinically relevant bacterial and fungal pathogens, including drug-resistant strains.
The antimicrobial activity is evaluated using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents representative MIC values for various indolamine derivatives against key pathogens.
(This table is interactive. You can sort by column or filter the data.)
| Compound Class/Derivative | Pathogen | Pathogen Type | Reported MIC (µg/mL) |
| Indolyl-thiadiazole | Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 4 |
| Indolyl-thiadiazole | Staphylococcus aureus | Gram-positive Bacteria | 8 |
| 2-Aminoindole-chalcone | Bacillus subtilis | Gram-positive Bacteria | 1.56 |
| 2-Aminoindole-chalcone | Escherichia coli | Gram-negative Bacteria | 6.25 |
| Indolyl-thiazolidinone | Candida albicans | Fungus | 3.12 |
| Indolyl-thiazolidinone | Aspergillus niger | Fungus | 6.25 |
| N-Substituted Indolamine | Pseudomonas aeruginosa | Gram-negative Bacteria | >64 |
| N-Substituted Indolamine | Enterococcus faecalis | Gram-positive Bacteria | 16 |
| Bromo-indolyl Derivative | Candida glabrata | Fungus | 8 |
| Bromo-indolyl Derivative | Staphylococcus epidermidis | Gram-positive Bacteria | 2 |
The broad-spectrum activity, particularly against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi, underscores the potential of this chemical class to address the growing challenge of antimicrobial resistance.
Antiviral Activity, Including HIV-1 Fusion Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of antiviral activities. Research has particularly focused on their potential as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1). The mechanisms of action are varied, targeting different stages of the viral life cycle, including viral entry and enzymatic activity.
One of the key mechanisms of anti-HIV activity for indolamine derivatives is the inhibition of viral fusion with the host cell. This process is mediated by the viral envelope glycoprotein (B1211001) gp41. Some indole derivatives have been identified that bind to the gp120 envelope glycoprotein, which plays a crucial role in the initial stages of viral entry by interacting with the host cell's CD4 receptor. researchgate.net By blocking this interaction, these compounds can prevent the subsequent conformational changes required for fusion. researchgate.net
Other indole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, pyrido[1,2a]indole derivatives have been identified as potent NNRTIs of HIV-1. nih.gov These compounds inhibit the reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into DNA, a critical step for integration into the host genome. nih.gov The most potent compound in one such series, BCH-1, demonstrated antiviral activity comparable to the licensed NNRTI nevirapine (B1678648) against laboratory strains and clinical isolates of HIV-1. nih.gov Notably, BCH-1 maintained better activity than nevirapine against viruses with specific amino acid changes in the RT enzyme that confer resistance. nih.gov
Another antiviral strategy employed by indolamine derivatives is the inhibition of Tat-mediated viral transcription. The HIV-1 Tat protein is a crucial regulatory protein that significantly enhances the transcription of the viral genome. A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their anti-HIV-1 activity. mdpi.com Among them, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (a 3-oxindole derivative) showed a potent inhibitory effect on HIV-1 infection, with a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM. mdpi.com The mechanism was found to be the specific inhibition of Tat-mediated transcription at the HIV-1 Long Terminal Repeat (LTR) promoter. mdpi.com Similarly, derivatives of 5-indole-1,3,4-oxadiazol-2-thiol containing an acetamide (B32628) group exhibited potent inhibitory effects on HIV-1 infectivity by interfering with the viral transcriptional step. asm.org
Beyond HIV, indole derivatives have shown efficacy against other viruses. A compound identified as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its 5-methyl derivative (SPIII-5Me) were active against various influenza A strains (H1N1, H3N2, H5N1) and influenza B virus. nih.gov Time-of-addition studies suggested that these compounds act at an early stage of the viral replication cycle, likely interfering with virus adsorption or penetration. nih.gov The 5-fluoro derivative of a related series also demonstrated the ability to inhibit HCV RNA synthesis and showed protective effects against SARS-CoV replication in Vero cells. nih.gov
Table 1: Antiviral Activity of Selected Indolamine Derivatives
| Compound/Derivative Class | Virus | Mechanism of Action | Activity (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate (6f) | HIV-1 | Inhibition of Tat-mediated transcription | IC₅₀: 0.4578 μM | mdpi.com |
| 1,3,4-Oxadiazole derivative (9) | HIV-1 | Inhibition of Tat-mediated transcription | EC₅₀: 0.17 μM | asm.org |
| Pyrido[1,2a]indole derivative (BCH-1) | HIV-1 | Non-nucleoside RT inhibition | Comparable to Nevirapine | nih.gov |
| 5-Methyl-indolylidene derivative (SPIII-5Me) | Influenza A (H1N1) | Inhibition of adsorption/penetration | EC₅₀: 5.2 µg/mL | nih.gov |
| 5-Methyl-indolylidene derivative (SPIII-5Me) | Influenza A (H5N1) | Inhibition of adsorption/penetration | EC₅₀: 6.3 µg/mL | nih.gov |
| 5-Fluoro-indolylidene derivative (SPIII-5F) | SARS-CoV | Inhibition of replication | 45% max protection | nih.gov |
Neuroprotective Potential
Indolamine derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases due to their multifaceted mechanisms of action that target key pathological pathways. Studies have shown that derivatives of 1H-indol-2-amine can protect neuronal cells from oxidative stress, a common factor in neurodegeneration.
A significant mechanism contributing to the neuroprotective effects of certain indolamine derivatives is the inhibition of monoamine oxidase B (MAO-B). MAO-B is an enzyme that metabolizes neurotransmitters like dopamine (B1211576), and its inhibition can increase dopamine levels and reduce the production of reactive oxygen species (ROS). Computational analysis identified indole-2-N-methylpropargylamine as a superior MAO-B binder compared to clinical drugs like rasagiline (B1678815) and selegiline, suggesting its potential as a potent neuroprotective agent. bohrium.com Further studies on indole derivatives featuring a propargylamine (B41283) moiety at the N1 position demonstrated good MAO-B inhibitory activity. rsc.org One such compound, which also possessed a diethyl-carbamate at position 6, was found to be the most potent multifunctional agent, showing significantly better MAO-B inhibition than the reference drug ladostigil (B1674322) and exerting significant neuroprotection against MPP⁺-induced toxicity in SH-SY5Y neural cells. rsc.org
The antioxidant properties of indolamines are another cornerstone of their neuroprotective potential. A study on N-(2-propynyl)2-(5-benzyloxy-indol)methylamine (PF 9601N), a MAO-B inhibitor, and its metabolite demonstrated a dose-dependent neuroprotective effect in a dopamine-lesioned SH-SY5Y cell line model of Parkinson's disease. nih.gov This effect was attributed to the antioxidant capacity of the indole ring structure. Structure-activity relationship studies revealed that a benzyloxy, hydroxy, or methoxy (B1213986) group at the 5-position of the indole ring enhanced these antioxidant characteristics. nih.gov Similarly, hydrazone hybrids derived from 5-methoxy-indole carboxylic acid exhibited strong neuroprotection against H₂O₂-induced oxidative stress and 6-OHDA-induced neurotoxicity, with some derivatives also showing potent MAO-B inhibition. nih.gov
Furthermore, some indolamine derivatives exhibit neuroprotection by targeting pathways related to Alzheimer's disease. A novel monoterpenoid indole alkaloid, nauclediol, isolated from Nauclea officinalis, displayed the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com It also showed neuroprotective potential against amyloid-beta (Aβ)-induced cytotoxicity and lipopolysaccharide (LPS)-induced neuroinflammation in a dose-dependent manner, increasing the viability of neuroblastoma cells exposed to Aβ aggregates. mdpi.com
Table 2: Neuroprotective Activity of Selected Indolamine Derivatives
| Compound/Derivative Class | Model System | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|
| Indole-2-N-methylpropargylamine | Computational (MAO-B) | MAO-B Inhibition | Superior binding affinity over rasagiline/selegiline | bohrium.com |
| Indole derivative (Compound 6) | SH-SY5Y cells (MPP⁺ insult) | MAO-B Inhibition, Neuroprotection | 52.62% neuroprotection at 1 μM; hMAO-B IC₅₀ = 0.22 μM | rsc.org |
| N-(2-propynyl)2-(5-benzyloxy-indol)methylamine (PF 9601N) | SH-SY5Y cells (dopamine lesion) | MAO-B Inhibition, Antioxidant | 20% recovery of cell viability at 10 pM | nih.gov |
| 5-Methoxy-indole carboxylic acid hydrazone (5MICA derivative) | SH-SY5Y cells (H₂O₂ stress) | Antioxidant, Neuroprotection | Strong neuroprotection against oxidative stress | nih.gov |
| Nauclediol | SH-SY5Y cells (Aβ insult) | Cholinesterase inhibition, Anti-inflammatory | Increased cell viability by up to 64.87% | mdpi.com |
Synthetic Applications and Derivatization Strategies of the 5 Methyl 3h Indol 2 Amine Core
Utilization as a Building Block for Complex Heterocyclic Systems
The inherent reactivity of the 2-amino group and the indole (B1671886) nucleus in 5-Methyl-3H-indol-2-amine makes it a prime candidate for the synthesis of fused heterocyclic systems. The presence of the 5-methyl group can also influence the electronic properties and solubility of the resulting compounds, which is a desirable feature in medicinal chemistry.
Synthesis of Pyrimido[5,4-b]indole Derivatives
The synthesis of pyrimido[5,4-b]indoles, a class of compounds with significant biological activities, can be envisioned starting from 2-aminoindoles. sci-hub.se One of the established methods for constructing the pyrimido[4,5-b]indole skeleton, a close isomer, involves the inverse electron-demand Diels-Alder (IEDDA) reaction of 2-aminoindoles with 1,3,5-triazines. sci-hub.se This reaction provides an efficient route to pyrimido[4,5-b]indoles, which are aza-carboline analogues with interesting biological profiles. sci-hub.se
Although a direct synthesis of pyrimido[5,4-b]indoles from this compound is not explicitly documented, the general synthetic strategies for this scaffold often commence with precursors like 2-aminobenzonitrile (B23959) or ethyl 2-amino-1H-indole-3-carboxylate. acs.orgresearchgate.net For instance, a common route involves the reaction of 2-aminobenzonitrile with ethyl bromoacetate, followed by base-catalyzed ring closure to form an aminoindole intermediate. acs.org This intermediate can then undergo further reactions to build the pyrimidine (B1678525) ring. acs.org A one-step synthesis of 2-amino-5H-pyrimido[5,4-b]indoles has also been described through a copper-catalyzed cascade reaction between 3-haloindole-2-carbaldehydes and guanidine (B92328) hydrochloride. researchgate.net
A study on substituted pyrimido[5,4-b]indoles as Toll-like receptor 4 ligands reported the preparation of an N-5 methyl derivative, which demonstrated the feasibility of substitution at this position. acs.org This suggests that starting with a 5-methyl substituted indole core is a viable strategy for accessing analogues with modified properties. acs.org
Construction of Isatin-Indole Molecular Hybrids
Isatin-indole hybrids are a class of compounds that have attracted considerable interest due to their potential as antimicrobial and antiproliferative agents. mdpi.com The synthesis of these hybrids typically involves the condensation of an isatin (B1672199) derivative with an indole-containing carbohydrazide (B1668358). mdpi.com While there is no direct report on the use of this compound for this purpose, the general methodology provides a framework for its potential application.
In a representative synthesis, 5-methoxy-1H-indole-2-carboxylic acid is first converted to its corresponding acid hydrazide. researchgate.net This hydrazide is then reacted with various isatin derivatives to yield the final isatin-indole molecular hybrids. researchgate.net The reaction is typically carried out in ethanol (B145695) with a catalytic amount of glacial acetic acid. mdpi.com Given the structural similarities, it is plausible that a carbohydrazide derived from a 5-methylindole-2-carboxylic acid could be employed in a similar fashion to generate 5-methyl substituted isatin-indole hybrids.
| Starting Indole Derivative | Reactant | Product Class | Reference |
| 5-Methoxyindole-2-carboxylic acid | Isatin derivatives | Isatin-Indole Molecular Hybrids | researchgate.net |
| 5-Methoxy-1H-indole-2-carbohydrazide | Isatin derivatives | Indole-isatin hybrids | researchgate.net |
Role in the Design and Development of Novel Chemical Entities
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are integral to many natural products and synthetic drugs. mdpi.com The introduction of a methyl group at the 5-position of the indole ring can significantly influence the pharmacological properties of a molecule, such as its binding affinity to biological targets and its metabolic stability.
5-Methylindole (B121678) derivatives have been investigated for a variety of therapeutic applications. For example, derivatives of 5-methyl-2-phenyl-1H-indole are explored for their anti-inflammatory and antimicrobial activities. The design of such compounds often involves structure-activity relationship (SAR) studies where substituents are systematically varied to optimize biological activity. The 5-methyl group can contribute to hydrophobic interactions within the binding pocket of a target enzyme or receptor.
Furthermore, 5-methylisatin, a related indole derivative, is a versatile starting material for the synthesis of compounds with a broad spectrum of biological activities, including antimycobacterial, anticancer, and antiviral properties. sigmaaldrich.com This highlights the importance of the 5-methylindole core in the development of new therapeutic agents.
Exploration of Chemical Space Through Structure-Based Design
Structure-based drug design is a powerful tool for the development of potent and selective inhibitors of biological targets. This approach relies on the three-dimensional structure of the target protein to design molecules that can bind with high affinity and specificity. The indole scaffold is frequently utilized in structure-based design due to its ability to form key interactions with protein active sites.
In the context of pyrimido[5,4-b]indoles, synthetic modifications at various positions, including the N-5 position of the indole ring, have been shown to modulate their biological activity. nih.gov For instance, substitution at the N-5 position with short alkyl groups was found to reduce the cytotoxicity of a lead compound while maintaining its activity as a TLR4 agonist. nih.gov This demonstrates the importance of exploring substitutions on the indole ring, such as a 5-methyl group, to fine-tune the pharmacological profile of a drug candidate.
Conclusion and Future Research Directions
Current Knowledge Gaps and Untapped Research Avenues for 5-Methyl-3H-indol-2-amine
Despite the interest in indole (B1671886) derivatives, specific research on this compound is not extensively documented in publicly available literature. Much of the existing research focuses on related structures such as isatin (B1672199) and its derivatives, which are precursors in the synthesis of various bioactive compounds. mdpi.comnih.gov For instance, 5-methylisatin, a related oxidized form, has been explored for its potential as a CDK2 inhibitor in cancer therapy. mdpi.com This suggests a potential, yet unexplored, avenue for this compound in similar therapeutic areas.
A significant gap exists in the comprehensive biological characterization of this compound. Its specific molecular targets, mechanism of action, and pharmacokinetic profile remain largely undetermined. While general indolamine compounds are known to interact with various receptors and enzymes, the precise interactions of this particular methylated variant are unknown. aging-us.comnih.gov Future research should prioritize systematic screening against a panel of biological targets to identify its primary pharmacological activities.
Furthermore, the synthetic pathways to this compound and its derivatives could be further optimized. While general methods for synthesizing substituted indoles are established, developing efficient and versatile routes to this specific compound and its analogs is crucial for enabling extensive structure-activity relationship (SAR) studies. nih.gov
Potential for Rational Design of Novel Derivatives with Enhanced Specificity
The core structure of this compound offers multiple points for chemical modification, providing a fertile ground for the rational design of new derivatives with improved potency and selectivity. The methyl group at the 5-position and the amine group at the 2-position are key handles for derivatization.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the benzene (B151609) ring and the amine group is a critical next step. For example, introducing different functional groups at various positions on the indole scaffold can significantly impact biological activity. Studies on similar heterocyclic compounds have shown that even minor structural modifications can lead to substantial changes in target affinity and selectivity. mdpi.com
Target-Focused Design: Once primary biological targets are identified, computational modeling and molecular docking studies can guide the design of derivatives with enhanced binding affinity. aging-us.comnih.gov For instance, if this compound is found to inhibit a particular kinase, derivatives can be designed to form specific hydrogen bonds or hydrophobic interactions within the kinase's active site, thereby increasing inhibitory potency. mdpi.com The design of novel benzamide (B126) derivatives with an indole moiety as dual-target antiviral agents serves as a successful example of this approach. dntb.gov.ua
The table below illustrates hypothetical modifications and their potential impact, based on general principles of medicinal chemistry.
| Modification Position | Type of Modification | Potential Impact on Activity |
| Amine at C2 | Acylation, Alkylation | Altered solubility, receptor binding, and metabolic stability |
| Methyl at C5 | Replacement with other alkyl or aryl groups | Modified lipophilicity and steric interactions with the target |
| Benzene Ring | Introduction of halogens, nitro, or hydroxyl groups | Enhanced binding affinity and altered electronic properties |
Integration of Advanced Computational and Experimental Methodologies in Future Indolamine Research
The synergy between computational and experimental approaches is paramount for accelerating the discovery and development of new indolamine-based therapeutics. mdpi.com
Computational Approaches:
Virtual Screening: High-throughput virtual screening of large compound libraries against identified biological targets can rapidly identify potential hits with the this compound scaffold. aging-us.comnih.gov
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of binding and the role of specific interactions over time. mdpi.com
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early-stage selection of drug candidates with favorable pharmacokinetic profiles. nih.gov
Experimental Methodologies:
High-Throughput Screening (HTS): HTS assays are essential for experimentally validating the hits identified through virtual screening and for discovering novel activities.
Advanced Spectroscopic and Crystallographic Techniques: Techniques like X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the binding mode of this compound and its derivatives to their biological targets, which is invaluable for structure-based drug design.
Chemical Biology Approaches: The use of chemical probes based on the this compound scaffold can help in identifying its cellular targets and elucidating its mechanism of action in a physiological context.
The integration of these advanced methods will undoubtedly pave the way for a more efficient and rational exploration of the therapeutic potential of this compound and the broader class of indolamines. frontiersin.org
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks to confirm regioselectivity and purity. For instance, in 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine, aromatic protons in the indole rings appear at δ 6.8–7.5 ppm, while the NH2 group resonates at δ 5.2–5.5 ppm .
- X-ray crystallography : Resolve molecular packing and hydrogen-bonding patterns. The co-crystal structure of 4,6-dimethoxypyrimidin-2-amine with 2-(1H-indol-3-yl)acetic acid revealed intermolecular N–H···O interactions stabilizing the lattice .
What computational strategies are effective for predicting the biological activity of this compound derivatives?
Advanced Research Focus
Molecular docking studies using software like AutoDock Vina can predict binding affinities. For example, docking 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine with the androgen receptor (AR) identified key interactions with LEU704, GLY708, and LEU707 residues, yielding a docking score of −7.0 kcal/mol . Validate predictions with in vitro assays (e.g., antimicrobial testing against S. aureus or E. coli).
How do structural modifications (e.g., halogenation or alkylation) impact the bioactivity of this compound analogs?
Q. Advanced Research Focus
- Halogenation : Introducing chloro or fluoro groups at the indole C-5 position enhances antimicrobial potency. For example, 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanol derivatives show improved activity due to increased electrophilicity .
- Alkylation : Methyl or allyl groups at the amine group (e.g., in 5-MeO-MALT derivatives) alter pharmacokinetic properties by modulating lipophilicity and metabolic stability .
How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Data Contradiction Analysis
Discrepancies may arise from force field inaccuracies or solvent effects in simulations. Mitigation strategies include:
Parameter Validation : Cross-check docking results with molecular dynamics simulations to assess binding stability .
Experimental Replication : Re-test compounds under varied conditions (e.g., pH, temperature). For instance, indole derivatives with low docking scores but high experimental activity may require re-evaluation of protonation states .
Data Triangulation : Combine docking, QSAR models, and spectroscopic data to refine hypotheses .
What are the challenges in crystallizing this compound derivatives for structural analysis?
Advanced Research Focus
Crystallization difficulties often stem from flexible side chains or polymorphism. Strategies include:
- Solvent Screening : Use polar solvents (e.g., DMSO/water mixtures) to enhance hydrogen bonding.
- Co-crystallization : Add co-formers like 2-(1H-indol-3-yl)acetic acid to stabilize the lattice via π-π stacking and hydrogen bonds .
- Temperature Gradients : Slow cooling from 60°C to room temperature promotes single-crystal growth .
How can researchers design derivatives of this compound with improved selectivity for target receptors?
Q. Advanced Research Focus
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase.
- Substituent Effects : Introduce bulky groups (e.g., naphthyl) to sterically block off-target binding. For example, N-methyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine showed high 5-HT6 receptor selectivity (Ki = 3.7 nM) due to naphthyl-induced steric hindrance .
What analytical techniques are critical for assessing the purity of this compound derivatives?
Q. Basic Research Focus
- HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Confirm stoichiometry (e.g., C11H11NO2 for 2-(6-Methyl-1H-indol-3-yl)acetic acid) .
- TLC Monitoring : Use silica gel plates with UV254 visualization to track reaction progress .
How do solvent and temperature conditions influence the reaction kinetics of this compound synthesis?
Q. Advanced Research Focus
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution reactions in thiadiazole-indole hybrids .
- Temperature : Reflux conditions (80–100°C) improve yields in multi-component reactions by overcoming activation barriers . Kinetic studies using in-situ IR can optimize time-temperature profiles .
What are the best practices for storing this compound derivatives to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
